1,2-Dichlorobenzene-D4

Description

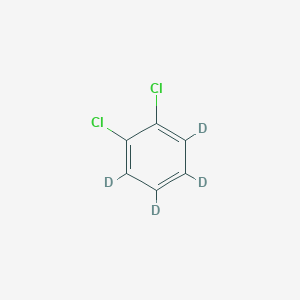

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3,4,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLAFLAYFXFSW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944591 | |

| Record name | 1,2-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [NTP] Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | o-Dichlorobenzene-d4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2199-69-1 | |

| Record name | 1,2-Dichlorobenzene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Dichloro(2H4)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-dichloro(2H4)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Dichlorobenzene-D4: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. This deuterated aromatic compound is a critical tool in various scientific disciplines, including environmental analysis, pharmaceutical research, and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling allows for precise quantification and structural elucidation in complex matrices.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1,2-dichloro-3,4,5,6-tetradeuteriobenzene, is the deuterated isotopologue of 1,2-Dichlorobenzene.[1] It is a colorless liquid with a pleasant odor.[2] The substitution of four hydrogen atoms with deuterium results in a mass shift of +4, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₄Cl₂[1][4] |

| Molecular Weight | 151.03 g/mol [3][5][6][7] |

| Exact Mass | 149.9941125 Da[2] |

| Melting Point | -17 °C[3][8][9][10] |

| Boiling Point | 178-180 °C[3][8][9][10] |

| Density | 1.341 g/mL at 25 °C[3][8][9][10] |

| Refractive Index (n20/D) | 1.5509[3][8][9][10] |

| Flash Point | 66.0 °C (150.8 °F) - closed cup[3] |

| Appearance | Clear, colorless liquid[2][8] |

| Isotopic Purity | ≥98 atom % D[3] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2199-69-1[1][2] |

| EC Number | 218-606-0[2][3][11] |

| IUPAC Name | 1,2-dichloro-3,4,5,6-tetradeuteriobenzene[2][12] |

| Synonyms | o-Dichlorobenzene-d₄, Tetradeutero-1,2-dichlorobenzene, Benzene-1,2,3,4-D4-, 5,6-dichloro-[1][2][11] |

| InChI | 1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D[1][2] |

| InChIKey | RFFLAFLAYFXFSW-RHQRLBAQSA-N[1][2] |

| SMILES String | [2H]c1c([2H])c([2H])c(Cl)c(Cl)c1[2H][3][12] |

Chemical Structure

The structure of this compound consists of a benzene ring where two adjacent carbon atoms are bonded to chlorine atoms, and the remaining four carbon atoms are bonded to deuterium atoms. This ortho-substitution pattern, combined with the isotopic labeling, is fundamental to its application and spectral properties.

Caption: Molecular structure of this compound.

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). Its use is cited in methodologies such as USEPA Method 524.2 for the determination of volatile organics in drinking water. It also serves as a deuterated solvent for NMR spectroscopy, aiding in the structural analysis of chemical substances.[8]

General Protocol for Use as an Internal Standard in GC-MS

The following outlines a typical workflow for using this compound as an internal standard for the quantification of an analyte in a sample matrix.

Methodology:

-

Preparation of Standard Solutions:

-

A stock solution of this compound is prepared in a high-purity solvent (e.g., methanol or hexane).

-

A series of calibration standards are prepared by spiking known concentrations of the target analyte(s) into a blank matrix.

-

A fixed, known concentration of the this compound internal standard solution is added to each calibration standard and to the unknown samples.

-

-

Sample Preparation:

-

The unknown sample is extracted or diluted as required by the specific method.

-

The same fixed amount of the this compound internal standard is added to the prepared sample prior to analysis.

-

-

GC-MS Analysis:

-

The prepared standards and samples are injected into a GC-MS system.

-

The GC separates the components based on their boiling points and polarity. A capillary column suitable for aromatic isomers (e.g., DB-5) is often used.[13]

-

The Mass Spectrometer detects and quantifies the ions of the target analyte and the internal standard. Selected Ion Monitoring (SIM) mode is often employed for higher sensitivity and specificity.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

The concentration of the analyte in the unknown sample is determined from its peak area ratio using the calibration curve.

-

Caption: GC-MS analytical workflow using an internal standard.

Synthesis Context

While specific, detailed protocols for the synthesis of this compound are proprietary, the synthesis of its non-deuterated analog provides context. 1,2-Dichlorobenzene is typically produced via the electrophilic chlorination of benzene, which yields a mixture of 1,2- and 1,4-dichlorobenzene isomers.[13][14] Another method involves the gas-phase reaction of 1,2,4-trichlorobenzene with hydrogen over a platinum/spinel catalyst.[15] The synthesis of the deuterated version would involve starting with deuterated benzene or introducing deuterium at a specific step in the synthesis pathway.

Relationship and Application Logic

The utility of this compound is derived directly from its relationship with its non-deuterated counterpart. Because their chemical and physical properties are nearly identical, they behave similarly during sample preparation (e.g., extraction) and chromatographic separation. However, their mass difference allows a mass spectrometer to easily distinguish between them. This principle forms the basis of the internal standard method, which corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Caption: Logic of using D4-labeled compounds as internal standards.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][16] It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[16][17]

-

Handling: Work in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[6][7][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[17][18]

This guide serves as a foundational resource for professionals requiring detailed technical information on this compound. Its well-defined properties and structure make it an invaluable tool for achieving high-quality, reliable results in research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H4Cl2 | CID 519913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound D 98atom 2199-69-1 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (Standard)_TargetMol [targetmol.com]

- 6. 1,2-Dichlorobenzene-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. 1,2-Dichlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-158-25 [isotope.com]

- 8. This compound | 2199-69-1 [chemicalbook.com]

- 9. This compound CAS#: 2199-69-1 [m.chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound | ZEOTOPE [zeotope.com]

- 12. 1,2-Dichlorobenzene D4 | CAS 2199-69-1 | LGC Standards [lgcstandards.com]

- 13. benchchem.com [benchchem.com]

- 14. 1,2-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 15. EP0301343A1 - Process for the preparation of 1,2-dichlorobenzene - Google Patents [patents.google.com]

- 16. indenta.com [indenta.com]

- 17. armar-europa.de [armar-europa.de]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 1,2-Dichlorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1,2-Dichlorobenzene-d4 (CAS: 2199-69-1), a deuterated aromatic compound of significant interest in various scientific fields, including as an NMR solvent, an internal standard in mass spectrometry, and a tracer in metabolic studies.[1][2] This document details current synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.

Physicochemical Properties and Spectral Data

This compound is a colorless liquid with the molecular formula C₆D₄Cl₂ and a molecular weight of approximately 151.03 g/mol .[2][3][4] A summary of its key physical and spectral properties is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆D₄Cl₂ | [3] |

| Molecular Weight | 151.03 g/mol | [3][4] |

| CAS Number | 2199-69-1 | [3] |

| Appearance | Colorless liquid | PubChem |

| Density | 1.341 g/mL at 25 °C | [3] |

| Boiling Point | 178-180 °C | [3] |

| Melting Point | -17 °C | [3] |

| Refractive Index | n20/D 1.5509 | [3] |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | Residual proton signals. | [1] |

| ¹³C NMR | Signals corresponding to the deuterated aromatic carbons. | [5] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) around 150-152, reflecting the isotopic distribution. | [1] |

| Infrared (IR) Spectroscopy | C-D stretching vibrations. | [1] |

Synthetic Methodologies and Experimental Protocols

The introduction of deuterium into the 1,2-dichlorobenzene scaffold can be achieved through several methods, primarily involving hydrogen-deuterium (H/D) exchange reactions. The choice of method depends on the desired degree of deuteration, scalability, and the availability of deuterated reagents.

Superelectrophile-Catalyzed Perdeuteration

A highly effective and recent method for the exhaustive deuteration of electron-deficient aryl halides, such as 1,2-dichlorobenzene, involves the use of superelectrophilic silylium/arenium ions as promoters for H/D exchange.[6][7] This method utilizes inexpensive benzene-d6 as the deuterium source and achieves excellent degrees of deuterium incorporation under ambient reaction conditions.[6][7]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

1,2-Dichlorobenzene

-

Benzene-d6 (C₆D₆)

-

Silylium ion precursor (e.g., a trialkylsilane)

-

A strong carborane acid (e.g., [H(CHB₁₁Cl₁₁)])

-

Anhydrous dichloromethane (DCM) as the solvent.

-

-

Procedure:

-

In a glovebox, dissolve the silylium ion precursor and the carborane acid in anhydrous DCM.

-

Add 1,2-dichlorobenzene to the solution.

-

Add benzene-d6 to the reaction mixture.

-

Stir the reaction at room temperature for the desired duration (e.g., 24 hours for the first cycle).

-

Quench the reaction by the addition of a suitable reagent (e.g., pyridine).

-

The reaction mixture is then passed through a short plug of silica gel.

-

The solvent and excess benzene-d6 are removed under reduced pressure.

-

For higher degrees of deuteration, the isolated product can be subjected to a second deuteration cycle.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

-

Quantitative Data:

-

A deuteration rate of 90% can be achieved after one cycle, and 99% after two cycles.

-

Platinum-Catalyzed H/D Exchange with D₂O

Another established method for the deuteration of aromatic compounds is through heterogeneous catalysis using platinum on carbon (Pt/C) with deuterium oxide (D₂O) as the deuterium source. This method can be carried out in a flow reactor system, which offers advantages in terms of scalability and reaction efficiency.

Experimental Workflow:

Caption: Workflow for Platinum-Catalyzed H/D Exchange.

Experimental Protocol:

-

Materials:

-

1,2-Dichlorobenzene

-

Deuterium oxide (D₂O)

-

Platinum on carbon catalyst (e.g., 5% Pt/C)

-

Organic solvent (if necessary for a flow system)

-

-

Procedure (Batch Process):

-

In a pressure vessel, combine 1,2-dichlorobenzene, D₂O, and the Pt/C catalyst.

-

Seal the vessel and heat with stirring to the desired temperature (e.g., 150-200 °C) for several hours.

-

Cool the reaction mixture to room temperature.

-

Filter to remove the catalyst.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent (if any) under reduced pressure.

-

-

Purification:

-

The product can be purified by distillation.

-

Logical Relationships in Synthesis Strategy

The selection of a synthetic strategy for this compound is guided by several factors. The following diagram illustrates the decision-making process.

Caption: Decision pathway for selecting a synthesis method.

Conclusion

The synthesis of this compound is achievable through various H/D exchange methodologies. The superelectrophile-catalyzed approach offers a path to very high isotopic enrichment under mild conditions, making it suitable for producing high-purity material for sensitive applications. For larger-scale production where high, but not necessarily complete, deuteration is sufficient, the platinum-catalyzed exchange with D₂O presents a viable and potentially more cost-effective alternative. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired level of isotopic purity, cost considerations, and the required scale of the synthesis.

References

- 1. This compound | C6H4Cl2 | CID 519913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dichlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-158-25 [isotope.com]

- 3. This compound D 98atom 2199-69-1 [sigmaaldrich.com]

- 4. 1,2-Dichlorobenzene-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Perdeuteration of Deactivated Aryl Halides by H/D Exchange under Superelectrophile Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

physical and chemical characteristics of deuterated 1,2-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated 1,2-dichlorobenzene, specifically 1,2-dichlorobenzene-d4. This isotopically labeled compound is a valuable tool in various scientific disciplines, including NMR spectroscopy, environmental analysis, and mechanistic studies in drug development.

Physical Characteristics

Deuterated 1,2-dichlorobenzene is a colorless liquid.[1][2] The substitution of hydrogen atoms with deuterium, a heavier isotope, results in slight alterations to its physical properties when compared to its non-deuterated counterpart. These differences, while often minor, can be significant in high-precision applications.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₄Cl₂ |

| Molecular Weight | 151.03 g/mol [3] |

| Appearance | Clear, colorless liquid[1] |

| Melting Point | -17 °C[1][3] |

| Boiling Point | 178-180 °C[1][3] |

| Density | 1.341 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.5509[1][3] |

Comparison with Non-Deuterated 1,2-Dichlorobenzene

The physical properties of this compound are very similar to those of standard 1,2-dichlorobenzene. For comparison, the non-deuterated form has a molecular weight of 147.00 g/mol , a melting point of -16.7 °C, a boiling point of 180 °C, and a density of 1.3059 g/mL at 20 °C.[4] The slight increase in density and molecular weight for the deuterated version is expected due to the greater mass of deuterium compared to hydrogen.

Chemical and Spectroscopic Characteristics

The primary chemical utility of this compound lies in its application as a deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][5][6] Its high boiling point makes it suitable for NMR studies requiring elevated temperatures.

Spectroscopic Data:

-

NMR Spectroscopy: In ¹H NMR, the absence of proton signals from the solvent simplifies the spectra of the analyte. For ¹³C NMR, the signals for this compound in a CDCl₃ solvent have been reported.[7][8]

-

Mass Spectrometry: The mass spectrum of this compound shows a mass shift of M+4 compared to the non-deuterated compound, confirming the presence of four deuterium atoms.[3] The NIST WebBook provides access to its electron ionization mass spectrum.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is also available for reference, showing the characteristic vibrational modes of the deuterated aromatic ring and C-Cl bonds.[9]

Isotopic Purity: Commercial preparations of this compound typically have a high isotopic purity, often 98 atom % D or higher.[3]

Kinetic Isotope Effect: The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[10] In reactions where a C-H bond is broken in the rate-determining step, the corresponding C-D bond, being stronger, will be broken more slowly.[10] Studies on related compounds like chlorobenzene have investigated these effects. For instance, the kinetic isotope effect for the combustion of a C₆H₅Cl/C₆D₅Cl mixture on a Pt/γ-Al₂O₃ catalyst was found to be close to unity, suggesting that C-H bond activation is not the rate-determining step in that specific reaction.[11] However, in other catalytic reactions, a small KIE (kH/kD of 1.31) has been observed, indicating some influence of C-H/C-D bond breaking in the reaction mechanism.[12][13] This property is crucial for researchers studying reaction mechanisms.

Experimental Protocols

Synthesis of Deuterated 1,2-Dichlorobenzene:

A general method for the deuteration of aromatic compounds involves treating the organic compound with heavy water (D₂O) under high-temperature and high-pressure conditions.[14] This process facilitates the exchange of hydrogen atoms for deuterium atoms on the aromatic ring.

Protocol Outline:

-

Reactant Mixture: 1,2-dichlorobenzene is mixed with an excess of heavy water (D₂O).

-

High-Temperature and High-Pressure Conditions: The mixture is subjected to temperatures and pressures that are at or above the subcritical or supercritical conditions of heavy water.[14] This enhances the solubility and reactivity for the H-D exchange.

-

Reaction Time: The reaction is allowed to proceed for a sufficient duration to achieve the desired level of deuteration.

-

Purification: After the reaction, the deuterated 1,2-dichlorobenzene is separated from the heavy water and purified, typically by distillation, to remove any remaining starting material and byproducts.

Other methods for preparing deuterated solvents often utilize transition metal catalysts that facilitate C-H bond activation and subsequent C-D bond formation.[15]

Characterization and Quality Control:

The identity and purity of synthesized this compound are confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the absence of protons on the aromatic ring and to verify the carbon skeleton.

-

Mass Spectrometry: To confirm the correct molecular weight and isotopic enrichment (M+4).

-

Gas Chromatography (GC): To determine the chemical purity.

-

Karl Fischer Titration: To determine the water content.

Visualizations

Caption: A logical workflow for the synthesis and quality control of this compound.

Caption: Use of deuterated compounds to determine the kinetic isotope effect in reaction mechanism studies.

Safety and Handling

Deuterated 1,2-dichlorobenzene should be handled with the same precautions as its non-deuterated counterpart. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[3][16] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this chemical.[3][17] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18]

References

- 1. This compound | 2199-69-1 [chemicalbook.com]

- 2. This compound | C6H4Cl2 | CID 519913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound D 98atom 2199-69-1 [sigmaaldrich.com]

- 4. Table 4-2, Physical and Chemical Properties of 1,2-, 1,3-, and 1,4-Dichlorobenzene - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1,2-Dichlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-158-25 [isotope.com]

- 6. 1,2-Dichlorobenzene D4, 5 ml, CAS No. 2199-69-1 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. This compound [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 15. Deuterated Solvents — Nanalysis [nanalysis.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. sds.chemdox.com [sds.chemdox.com]

- 18. agilent.com [agilent.com]

1,2-Dichlorobenzene-D4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 1,2-Dichlorobenzene-D4, its applications in experimental research, and an overview of the metabolic pathways of its non-deuterated analog.

Core Chemical Information

This compound is a deuterated form of 1,2-dichlorobenzene, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citations |

| CAS Number | 2199-69-1 | |

| Molecular Formula | C₆D₄Cl₂ | |

| Molecular Weight | 151.03 g/mol | |

| Synonyms | o-Dichlorobenzene-d4, Tetradeutero-1,2-dichlorobenzene |

Physicochemical Data

This compound is a colorless liquid with physical properties similar to its non-deuterated counterpart.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Density | 1.341 g/mL at 25 °C |

| Boiling Point | 178-180 °C |

| Melting Point | -17 °C |

| Solubility | Poorly soluble in water, miscible with most organic solvents. |

Experimental Applications and Protocols

A primary application of this compound is as a surrogate or internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) methods for the analysis of volatile organic compounds (VOCs).

EPA Method 524.2 is a widely used procedure for the "Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry". In this method, this compound is used as a surrogate standard to monitor the performance of the analytical procedure.

Methodology Overview:

-

Preparation of Fortification Solution: A solution containing the internal standard (e.g., fluorobenzene), and surrogate compounds, including this compound, is prepared in methanol. A typical concentration is 5 µg/mL for each component.[1]

-

Sample Fortification: A small aliquot (e.g., 5 µL) of this fortification solution is added to a 25 mL water sample. This results in a known concentration (e.g., 1 µg/L) of the surrogate in the sample.[1]

-

Purge and Trap: The volatile organic compounds are purged from the water sample using an inert gas. The purged compounds are then trapped on a solid sorbent.

-

Thermal Desorption and GC/MS Analysis: The trapped compounds are thermally desorbed and transferred to a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

-

Data Analysis: The recovery of this compound is calculated to assess the efficiency of the sample preparation and analysis process.

Metabolic Pathways of 1,2-Dichlorobenzene

While specific metabolic studies on the deuterated form are not widely available, the biotransformation of the parent compound, 1,2-dichlorobenzene, has been studied. The primary site of metabolism is the liver, involving Phase I and Phase II reactions.

Phase I Metabolism: The initial step is an oxidation reaction catalyzed by cytochrome P450 enzymes. This reaction introduces a hydroxyl group to the aromatic ring, forming dichlorophenols.[2]

Phase II Metabolism: The dichlorophenol metabolites are then conjugated with endogenous molecules, such as glutathione or sulfate, to increase their water solubility and facilitate their excretion from the body. The major route of biotransformation is through the glutathione pathway, leading to the formation of mercapturic acids.[3]

References

An In-depth Technical Guide on the Solubility and Stability of 1,2-Dichlorobenzene-D4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-Dichlorobenzene-D4 in common organic solvents. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, 1,2-dichlorobenzene, as a reasonable proxy. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated analogues. This document is intended to be a valuable resource for laboratory work, offering insights into solvent selection, solution preparation, and stability considerations.

Executive Summary

This compound is a deuterated aromatic compound frequently utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods. Its utility is intrinsically linked to its solubility and stability in various organic solvents. This guide summarizes the available solubility data, provides detailed experimental protocols for determining solubility and stability, and offers insights into the factors influencing the stability of this compound in solution.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆D₄Cl₂ |

| Molecular Weight | 151.05 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 2199-69-1 |

Solubility Profile

Table 1: Qualitative Solubility of 1,2-Dichlorobenzene in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Acetone | Miscible[1][2] |

| Benzene | Miscible[3][4][5] |

| Chloroform | Readily Soluble[6] |

| Diethyl Ether | Soluble[1] / Miscible[3] |

| Ethanol | Soluble[1] / Miscible[2][3][4] |

| Hexane | Soluble |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions.

The solubility of 1,2-dichlorobenzene in organic solvents is also dependent on temperature, generally increasing with a rise in temperature.[6]

Stability Profile

The stability of this compound in organic solvents is a critical factor for its use as an internal standard. While specific degradation kinetics for this deuterated compound are not extensively documented, general principles of stability for deuterated and chlorinated aromatic compounds apply.

4.1 Thermal Stability

Studies on the thermal decomposition of dichlorobenzenes indicate that they are stable under typical laboratory conditions.[7] The decomposition of dichlorobenzenes is a high-temperature process, with the main gaseous product being hydrogen chloride.[7] The stability is more dependent on the degree of chlorine substitution on the aromatic ring rather than the specific isomer.[7]

4.2 Photolytic Stability

Aromatic chlorinated compounds can be susceptible to photodegradation, especially when exposed to UV light. It is, therefore, advisable to store solutions of this compound in amber vials or in the dark to minimize photolytic degradation.

4.3 Chemical Stability

1,2-Dichlorobenzene is generally stable and unreactive under standard conditions. However, it can react with strong oxidizing agents and chemically active metals like aluminum.[4] When heated to decomposition, it can produce toxic hydrogen chloride gas.[4] It is important to avoid contact with incompatible materials.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound in organic solvents.

5.1 Protocol for Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Solubility Determination Workflow

5.2 Protocol for Stability Assessment

This protocol outlines a method to evaluate the stability of this compound in an organic solvent under specific storage conditions.

Stability Assessment Workflow

Conclusion

This compound is a valuable tool for researchers in various scientific fields. Understanding its solubility and stability is paramount for its effective application. This guide provides a foundational understanding of these properties, leveraging data from its non-deuterated analogue and outlining robust experimental protocols. While this compound is generally soluble in a wide range of common organic solvents and exhibits good stability under standard laboratory conditions, it is recommended that researchers perform their own assessments for specific applications and solvent systems to ensure data accuracy and reliability. Proper storage, including protection from light and avoidance of incompatible materials, will further ensure the integrity of solutions containing this compound.

References

- 1. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. chembk.com [chembk.com]

- 4. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,2-Dichlorobenzene-D4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-Dichlorobenzene-D4 (C₆D₄Cl₂). Understanding the mass spectral behavior of this deuterated aromatic compound is critical for its use as an internal standard in quantitative analytical methods, particularly in environmental and pharmacokinetic studies. This document outlines the key fragmentation pathways, presents quantitative data, and provides detailed experimental protocols.

Molecular Structure and Properties

This compound is a deuterated analog of 1,2-dichlorobenzene where the four hydrogen atoms on the benzene ring are replaced with deuterium.

Mass Spectrometry Fragmentation Analysis

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The presence of two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl) and four deuterium atoms results in a distinctive isotopic pattern for the molecular ion and its fragments.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion cluster and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Proposed Ion Fragment | Notes |

| 150 | 65 | [C₆D₄³⁵Cl₂]⁺ | Molecular ion (M⁺) with two ³⁵Cl isotopes. |

| 152 | 42 | [C₆D₄³⁵Cl³⁷Cl]⁺ | Molecular ion (M+2) with one ³⁵Cl and one ³⁷Cl isotope. |

| 154 | 7 | [C₆D₄³⁷Cl₂]⁺ | Molecular ion (M+4) with two ³⁷Cl isotopes. |

| 115 | 100 | [C₆D₄³⁵Cl]⁺ | Loss of a chlorine radical from the molecular ion. Base Peak. |

| 117 | 32 | [C₆D₄³⁷Cl]⁺ | Isotopic peak for the loss of a chlorine radical. |

| 80 | 15 | [C₅D₄]⁺ | Loss of CCl from the [C₆D₄Cl]⁺ fragment. |

| 78 | 12 | [C₆D₃]⁺ | Possible loss of DCl from the molecular ion. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion radical, [C₆D₄Cl₂]⁺•. The primary fragmentation pathways are outlined below.

Caption: Proposed fragmentation pathway of this compound.

The initial ionization event forms the molecular ion cluster around m/z 150-154. The most favorable fragmentation is the loss of a chlorine radical (Cl•) to form the highly stable chlorophenyl-D4 cation ([C₆D₄Cl]⁺) at m/z 115 and 117, which constitutes the base peak of the spectrum. Subsequent fragmentation can involve the loss of a CCl radical to produce the [C₅D₄]⁺• ion at m/z 80. A minor pathway may involve the elimination of a neutral deuterium chloride (DCl) molecule from the molecular ion to form the [C₆D₃]⁺ ion at m/z 78.

Experimental Protocols

The following section details a typical experimental setup for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or hexane.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Fortification: For use as an internal standard, a known amount of the this compound working solution is added to the sample and calibration standards prior to extraction and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following parameters are typical for the analysis of dichlorobenzenes.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MS, Thermo Scientific GC-MS). The NIST data was acquired on an HP-GC/MS/IRD system.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Injector:

-

Mode: Splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

-

Scan Mode: Full Scan

-

Data Acquisition and Processing Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and predictable, making it an excellent internal standard for quantitative analysis. The characteristic isotopic clusters arising from the two chlorine atoms provide a high degree of specificity. The primary fragmentation pathway involves the loss of a chlorine radical to form the stable [C₆D₄Cl]⁺ ion. By following the detailed experimental protocols outlined in this guide, researchers can reliably identify and quantify this compound in various matrices.

References

An In-depth Technical Guide to the NMR Spectroscopy of 1,2-Dichlorobenzene-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,2-Dichlorobenzene-D4, a crucial deuterated solvent and internal standard in advanced analytical and metabolic studies. This document details experimental protocols, data interpretation, and key spectral features to aid researchers in its application.

Introduction

This compound (C₆D₄Cl₂) is the deuterated isotopologue of 1,2-dichlorobenzene. In NMR spectroscopy, deuterated solvents are utilized to dissolve analytes without introducing interfering proton signals in ¹H NMR spectra. The high isotopic purity of this compound makes it an excellent choice for studies requiring high-resolution spectra of aromatic compounds, particularly at elevated temperatures due to its high boiling point. Understanding its own NMR signature, arising from residual protons and the underlying ¹³C skeleton, is paramount for accurate spectral interpretation of solutes.

NMR Spectral Data

The NMR data for this compound is characterized by the chemical shifts of its residual protons and its carbon-13 nuclei. Due to the high degree of deuteration, the ¹H NMR spectrum is dominated by signals from the small percentage of remaining protons, while the ¹³C NMR spectrum reveals the carbon framework.

¹H NMR Spectral Data

The residual proton signals in this compound appear as a complex multiplet due to the various possible isotopologues containing one or more protons. However, the primary signals observed are typically two multiplets corresponding to the two chemically non-equivalent proton environments.

Table 1: ¹H NMR Chemical Shift Data for Residual Protons in this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.19 | Multiplet | H-4/H-5 (protons adjacent to a chlorine and a deuterium) |

| ~6.93 | Multiplet | H-3/H-6 (protons between two deuterium atoms) |

Note: Chemical shifts can be influenced by temperature and the specific batch's isotopic purity.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 132.60[1] | C-1/C-2 (carbons bonded to chlorine) |

| 130.04[2] | C-4/C-5 (carbons adjacent to a chlorine-bearing carbon) |

| 127.19[2] | C-3/C-6 (carbons between two deuterated carbons) |

Note: The signal at 132.60 ppm is often used as a reference in ¹³C NMR spectroscopy when using this compound as a solvent.

Experimental Protocols

The acquisition of high-quality NMR spectra for deuterated compounds like this compound requires careful sample preparation and optimization of spectrometer parameters.

Sample Preparation

-

Sample Purity: Ensure the this compound is of high isotopic purity (typically >99 atom % D) to minimize residual proton signals.

-

Analyte Concentration: When used as a solvent, dissolve the analyte at a concentration appropriate for the nucleus being observed (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR in 0.5-0.7 mL of solvent).

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak or the main ¹³C solvent peak is often used for convenience.

-

Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

NMR Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): ~12 ppm

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field spectrometer is recommended.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) is optimal for observing all carbon signals, including quaternary carbons.

-

Acquisition Parameters:

-

Spectral Width (SW): ~200 ppm

-

Number of Scans (NS): 64-1024 (or more, depending on concentration and required signal-to-noise)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

NMR Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the internal standard or the known chemical shift of a solvent peak.

Interpretation of NMR Spectra

The interpretation of the NMR spectra of this compound involves understanding the effects of deuterium substitution on chemical shifts and coupling constants.

-

Isotope Effect: Deuterium is slightly more electron-donating than protium, which can cause a small upfield shift (typically 0.01-0.05 ppm in ¹H NMR and 0.1-0.5 ppm in ¹³C NMR) for the directly attached nucleus and its neighbors. This is known as the deuterium isotope effect.

-

Absence of Signals: The primary effect of deuteration is the absence of signals from the deuterium nuclei in a standard ¹H NMR spectrum.

-

Coupling:

-

¹H-¹H Coupling: The residual protons will exhibit coupling to each other. The ortho coupling (³JHH) is typically in the range of 6-10 Hz, meta coupling (⁴JHH) is 1-3 Hz, and para coupling (⁵JHH) is generally less than 1 Hz and often not resolved.

-

¹H-²D Coupling: Coupling between a residual proton and an adjacent deuterium (²JHD) is small, typically around 2-3 Hz. This contributes to the broadening and multiplicity of the residual proton signals.

-

¹³C-²D Coupling: One-bond coupling between carbon and deuterium (¹JCD) is observed and is related to the corresponding ¹JCH by the ratio of the gyromagnetic ratios of deuterium and protium (γD/γH ≈ 0.154). This results in a triplet multiplicity for carbons attached to a single deuterium in a proton-coupled ¹³C spectrum.

-

Visualizations

The following diagrams illustrate the workflow of NMR data analysis and the structural relationships within the this compound molecule.

References

Environmental Fate and Degradation of 1,2-Dichlorobenzene-D4: A Technical Guide

Introduction to 1,2-Dichlorobenzene

1,2-Dichlorobenzene (o-DCB) is a chlorinated aromatic compound, appearing as a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2][3] It is primarily a synthetic chemical, produced through the chlorination of benzene.[4] Its main industrial applications include its use as a precursor in the synthesis of herbicides, such as 3,4-dichloroaniline, and as a solvent for various substances like waxes, resins, and gums.[2][4] Due to its widespread use and chemical stability, 1,2-DCB is a persistent environmental contaminant found in industrial effluents, surface water, and sediments.[1][5]

Environmental Fate and Transport

The distribution of 1,2-DCB in the environment is governed by its physical and chemical properties. It is denser than water and has low water solubility but is moderately volatile.[2][4]

Partitioning: Upon release into the environment, 1,2-DCB will partition between air, water, soil, and sediment.[6] Due to its moderate volatility, a significant portion will volatilize into the atmosphere.[4][6] In water, it will partially dissolve but also tends to adsorb to organic matter in soil and sediment.[4][5] Being denser than water, any undissolved liquid will sink until it reaches an impermeable layer, acting as a long-term source of contamination.[4]

Volatilization: Volatilization is a primary removal mechanism for 1,2-DCB from surface water and soil.[5] The estimated half-life for volatilization from a river one meter deep is approximately 4.4 hours.[6]

Adsorption: 1,2-DCB moderately adsorbs to soil and organic matter.[4] This adsorption reduces its mobility in the subsurface but also makes it more persistent, as it becomes less available for degradation or volatilization.[4][5] In the vadose and saturated zones, adsorbed 1,2-DCB can act as a long-term source of groundwater and soil vapor contamination.[4]

Degradation Pathways

1,2-Dichlorobenzene is subject to both biotic and abiotic degradation processes in the environment, although it is considered to be relatively persistent.[1]

Biotic Degradation

Biodegradation is a key process for the ultimate removal of 1,2-DCB from the environment. The process can occur under both aerobic and anaerobic conditions, though aerobic degradation is generally more efficient.[6]

Under aerobic conditions, several bacterial strains, particularly of the Pseudomonas genus, can utilize 1,2-DCB as a sole source of carbon and energy.[7][8] The primary degradation pathway involves the following steps:

-

Dioxygenation: The process is initiated by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene (o-DCB dihydrodiol).[7][9]

-

Dehydrogenation: This dihydrodiol is then converted to 3,4-dichlorocatechol by an NAD+-dependent dehydrogenase.[7][9]

-

Ring Cleavage: The aromatic ring of 3,4-dichlorocatechol is cleaved by a catechol 1,2-oxygenase, an ortho-cleavage pathway, to produce 2,3-dichloro-cis,cis-muconate.[7][9]

-

Further Metabolism: Subsequent enzymatic reactions involve lactonization and hydrolysis, which eliminates the chlorine atoms as chloride ions and eventually leads to intermediates of central metabolism, such as those in the tricarboxylic acid (TCA) cycle.[7] One identified downstream metabolite is 5-chloromaleylacetic acid.[8][9]

Under anaerobic conditions, such as in saturated soils and sediments, the degradation of 1,2-DCB is significantly slower and can be considered negligible in some cases.[5][6] When it does occur, the primary mechanism is reductive dechlorination.[10] In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. Studies have shown that in methanogenic microcosms, 1,2-DCB can be reductively dehalogenated to monochlorobenzene, which can be further dehalogenated to benzene.[10]

Abiotic Degradation

In the atmosphere, 1,2-DCB is primarily degraded by reacting with photochemically produced hydroxyl (•OH) radicals.[6][11] Direct photolysis is not considered a significant degradation pathway.[5] The estimated atmospheric half-life of 1,2-DCB due to reaction with hydroxyl radicals is between 24 and 38 days.[5][6]

Hydrolysis of 1,2-DCB under typical environmental conditions is improbable and not considered a significant fate process.[6] However, under harsh laboratory or industrial conditions, such as high temperatures (260-300°C) and pressures in the presence of a strong base, it can be hydrolyzed to form dichlorophenols.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and environmental fate of 1,2-Dichlorobenzene.

Table 1: Physical and Chemical Properties of 1,2-Dichlorobenzene

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂ | [2] |

| Molecular Weight | 147.00 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Melting Point | -17.5 °C | [2] |

| Boiling Point | 180.5 °C | [2] |

| Density | 1.306 g/cm³ at 20°C | [1] |

| Water Solubility | 156 mg/L at 25°C | [2] |

| Vapor Pressure | 1.36 mm Hg at 25°C | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.4 | [6] |

Table 2: Environmental Fate and Degradation Data for 1,2-Dichlorobenzene

| Parameter | Medium | Condition | Value/Rate | Reference(s) |

| Biodegradation Rate | Vadose Zone Soil | Oxic/Anoxic Interface | 3.7 ± 0.5 mg/m²/day | [13] |

| Degradation Threshold | Non-sterile Soil Column (Inoculated with Pseudomonas sp. P51) | Aerobic | 6 ± 4 µg/L | [14] |

| Degradation Threshold | Non-sterile Soil Column (Native Microbes) | Aerobic | 0.1 µg/L (after adaptation) | [14] |

| Atmospheric Half-life | Air | Reaction with •OH radicals | ~24 - 38 days | [5][6] |

| Volatilization Half-life | River (1m deep, 1m/s flow) | - | 4.4 hours | [6] |

| Persistence | Sediment | Anaerobic | Persistent, accumulates | [5] |

Experimental Protocols

Aerobic Biodegradation in Soil Microcosms

This protocol describes a general methodology for assessing the aerobic biodegradation of 1,2-DCB in a laboratory setting.

Objective: To determine the rate of aerobic biodegradation of 1,2-DCB in soil and identify major degradation products.

Materials:

-

Site-specific or representative soil, sieved to remove large debris.

-

1,2-Dichlorobenzene (analytical grade).

-

1,2-Dichlorobenzene-D4 (as a surrogate standard for quality control).

-

Acetone or other suitable volatile solvent (pesticide residue grade).

-

Glass serum bottles (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps.

-

Sterile deionized water.

-

Minimal salts medium (optional, for nutrient amendment).

-

Incubator.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Soil Characterization and Preparation:

-

Characterize the soil for key parameters: pH, organic matter content, texture (sand/silt/clay), and moisture content.

-

Adjust the soil moisture to 50-60% of its water-holding capacity using sterile deionized water to ensure optimal microbial activity.

-

Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 25°C) for 7-10 days to allow the native microbial population to stabilize.

-

-

Microcosm Setup:

-

Aliquot a known amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into each serum bottle.

-

Prepare a stock solution of 1,2-DCB in acetone.

-

Spike the soil with the 1,2-DCB stock solution to achieve the desired initial concentration. The volume of acetone should be minimal to avoid solvent toxicity.

-

Prepare "killed" controls by autoclaving a subset of soil-filled bottles twice before spiking. These controls account for abiotic losses.

-

For quality control, spike a subset of active and killed microcosms with 1,2-DCB-D4.

-

Leave the bottles uncapped in a fume hood for a short period (e.g., 1-2 hours) to allow the solvent to evaporate.

-

Crimp-seal each bottle with a Teflon-lined septum.

-

-

Incubation:

-

Incubate all microcosms (active and killed controls) in the dark at a constant temperature (e.g., 25°C).

-

Ensure aerobic conditions by periodically opening the bottles in a sterile environment to replenish oxygen or by using specialized flasks that allow for gas exchange.

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 3, 7, 14, 28, 56 days), sacrifice a set of triplicate microcosms from both the active and killed groups.

-

Extraction: Extract the entire soil sample from each bottle with a suitable solvent (e.g., dichloromethane or hexane/acetone mixture). This is typically done by adding the solvent, shaking vigorously for several hours, and then separating the solvent phase from the soil via centrifugation.

-

Analysis: Analyze the solvent extracts for the concentration of 1,2-DCB, 1,2-DCB-D4, and potential metabolites (e.g., 3,4-dichlorocatechol) using a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Data Analysis: Calculate the degradation rate and half-life of 1,2-DCB by plotting its concentration over time, correcting for any abiotic losses observed in the killed controls.

-

Mandatory Visualizations

Aerobic Biodegradation Pathway of 1,2-Dichlorobenzene```dot

Caption: Workflow for a soil microcosm experiment studying 1,2-DCB degradation.

Conclusion

While specific data on this compound is limited, the environmental fate and degradation pathways of 1,2-Dichlorobenzene provide a strong foundation for understanding its behavior. 1,2-DCB is a persistent organic pollutant that partitions to all environmental compartments. Its ultimate fate is degradation, with aerobic biodegradation by microorganisms like Pseudomonas sp. being a key removal mechanism. Abiotic processes, particularly photooxidation in the atmosphere, also contribute to its degradation. The degradation of the deuterated analogue, 1,2-DCB-D4, is expected to follow the same pathways, potentially at slightly reduced rates due to the kinetic isotope effect. Further research would be needed to quantify these differences and fully elucidate the environmental risk profile of 1,2-DCB-D4.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 1,2-Dichlorobenzene | 95-50-1 [chemicalbook.com]

- 4. Fact sheet: 1,2-dichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. canada.ca [canada.ca]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Degradation of 1,2-dichlorobenzene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of 1,2-dichlorobenzene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive dehalogenation of dichlorobenzenes and monochlorobenzene to benzene in microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents [patents.google.com]

- 13. Biodegradation of chlorobenzene, 1,2-dichlorobenzene, and 1,4-dichlorobenzene in the vadose zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Impact of Deuteration on the Toxicological Profile of Dichlorobenzenes: A Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a significant lack of direct toxicological data for deuterated dichlorobenzenes in publicly available scientific literature. This guide provides a predictive toxicological profile based on the well-established data of non-deuterated dichlorobenzenes and the scientific principles of the deuterium kinetic isotope effect (KIE) on metabolism and toxicity. The information presented herein is intended for research and informational purposes and should be interpreted with the understanding that it is a theoretical extrapolation.

Executive Summary

Dichlorobenzenes (DCBs) are a group of chlorinated aromatic hydrocarbons with three structural isomers: 1,2-dichlorobenzene (ortho-dichlorobenzene), 1,3-dichlorobenzene (meta-dichlorobenzene), and 1,4-dichlorobenzene (para-dichlorobenzene). These compounds are used in various industrial and commercial applications, leading to potential human and environmental exposure. Their toxicity is primarily linked to their metabolism, which is heavily mediated by cytochrome P450 (CYP) enzymes.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy known to alter the pharmacokinetic and toxicological properties of compounds. This alteration is primarily due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in metabolism. Consequently, deuteration can slow down the rate of metabolism, potentially leading to a different toxicological profile.

This guide synthesizes the known toxicological data of the three dichlorobenzene isomers and provides a predictive analysis of how deuteration might influence their toxicity. The core hypothesis is that by slowing the rate of metabolic activation via CYP enzymes, deuteration could potentially reduce the formation of toxic reactive metabolites, thereby attenuating the toxicity of dichlorobenzenes. However, it could also lead to increased parent compound exposure and potentially shift metabolism to alternative pathways, which could result in different toxicological outcomes.

Introduction to Deuterium Kinetic Isotope Effect (KIE) in Toxicology

The C-D bond is stronger than the C-H bond, requiring more energy to break. In many metabolic reactions catalyzed by enzymes like the cytochrome P450 superfamily, the cleavage of a C-H bond is the rate-determining step. By replacing a hydrogen atom with deuterium at a site of metabolic attack, the rate of this reaction can be significantly reduced. This phenomenon is known as the deuterium kinetic isotope effect (KIE).

The toxicological implications of the KIE are twofold:

-

Reduced Formation of Toxic Metabolites: If the toxicity of a parent compound is mediated by its metabolites, slowing down the metabolic process through deuteration can lead to a decrease in the formation of these toxic species, thereby reducing toxicity.

-

Increased Parent Compound Exposure and Metabolic Switching: Conversely, a slower metabolism can lead to a longer half-life and increased systemic exposure to the parent compound. This could enhance any toxicity inherent to the parent compound. Furthermore, if the primary metabolic pathway is slowed, the compound may be shunted towards alternative metabolic pathways, potentially generating novel metabolites with their own unique toxicological profiles.

For dichlorobenzenes, metabolism via CYP enzymes to form dichlorophenols and subsequent reactive intermediates is a key driver of their toxicity. Therefore, deuteration of the aromatic ring is predicted to have a significant impact on their toxicological profile.

Predicted Toxicological Profile of Deuterated Dichlorobenzenes

The following sections provide a detailed toxicological profile of the non-deuterated dichlorobenzene isomers, followed by a predictive analysis of how deuteration may alter these effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Non-Deuterated Dichlorobenzenes:

Dichlorobenzenes are well-absorbed through inhalation and oral routes, with dermal absorption being less significant. They are lipophilic and tend to distribute to and accumulate in adipose tissue. Metabolism is primarily hepatic, initiated by CYP-mediated oxidation to form dichlorophenols. These metabolites can then be conjugated with glutathione or glucuronic acid and excreted in the urine.

Predicted Effects of Deuteration:

Deuteration of the aromatic ring is expected to slow the initial CYP-mediated hydroxylation, the rate-limiting step in their metabolism. This would likely lead to:

-

Decreased rate of metabolism and clearance: Resulting in a longer biological half-life and potentially higher and more prolonged plasma concentrations of the parent deuterated dichlorobenzene.

-

Increased accumulation in adipose tissue: Due to the slower clearance.

-

Potential for metabolic switching: If the primary hydroxylation pathway is significantly slowed, alternative metabolic pathways, if any, may become more prominent.

Acute Toxicity

Quantitative Data for Non-Deuterated Dichlorobenzenes

| Isomer | Species | Route | Value | Units | Reference |

| 1,2-Dichlorobenzene | Rat | Oral LD50 | 1516 - 2138 | mg/kg | [1] |

| Rat | Inhalation LC50 (6h) | 1532 | ppm | [2] | |

| Mouse | Inhalation LC50 (6h) | 1236 | ppm | [2] | |

| 1,3-Dichlorobenzene | Mouse | Intraperitoneal LD50 | 1062 | mg/kg | [3] |

| 1,4-Dichlorobenzene | Rat (male) | Oral LD50 | 3864 | mg/kg | [4] |

| Rat (female) | Oral LD50 | 3790 | mg/kg | [4] | |

| Rat | Inhalation LC50 (4h) | 6.0 | mg/L | [4] |

Predicted Effects of Deuteration:

The acute toxicity of dichlorobenzenes is linked to both the parent compound (e.g., CNS depression) and its reactive metabolites (e.g., liver and kidney damage).

-

Potential for Reduced Acute Toxicity: By slowing the formation of reactive metabolites, deuteration may reduce the severity of acute liver and kidney injury.

-

Potential for Increased CNS Effects: Higher and more sustained levels of the parent deuterated dichlorobenzene could potentially enhance central nervous system effects such as depression.

Chronic Toxicity and Carcinogenicity

Quantitative Data for Non-Deuterated Dichlorobenzenes

| Isomer | Species | Route | NOAEL | LOAEL | Effects | Reference |

| 1,2-Dichlorobenzene | Rat/Mouse | Oral | 60 | 120 | Renal tubular regeneration (male mice) | [1][2] |

| 1,3-Dichlorobenzene | Rat | Oral (90-day) | - | 9 | Thyroid lesions | [5] |

| Rat | Oral (90-day) | - | 147 | Pituitary and liver lesions | [5] | |

| 1,4-Dichlorobenzene | Rat | Inhalation | 75 | 500 | Increased liver and kidney weights | [6] |

| Rat | Oral | 18.8 | 188 | Increased kidney weight, renal tubular epithelium swelling | [6] |

Carcinogenicity Classification

| Isomer | IARC Classification | NTP Classification | Basis |

| 1,2-Dichlorobenzene | Group 3 | Not Listed | Inadequate evidence in humans and animals.[7] |

| 1,3-Dichlorobenzene | Group 3 | Not Listed | Inadequate evidence in humans and animals.[5][8] |

| 1,4-Dichlorobenzene | Group 2B | Reasonably anticipated to be a human carcinogen | Sufficient evidence in animals (liver and kidney tumors in rodents).[7][9] |

Predicted Effects of Deuteration:

The carcinogenicity of 1,4-dichlorobenzene is thought to be mediated by non-genotoxic mechanisms related to chronic tissue injury and cell proliferation in the liver and kidneys, driven by its metabolites.

-

Potential for Reduced Carcinogenicity: By decreasing the rate of metabolic activation and subsequent formation of metabolites that cause chronic organ damage, deuteration could potentially reduce the carcinogenic potential of 1,4-dichlorobenzene.

-

Uncertain Effects on 1,2- and 1,3-DCB: Since the evidence for carcinogenicity of the other isomers is inadequate, the effect of deuteration is difficult to predict but would likely follow a similar pattern of reduced metabolite-driven toxicity.

Genotoxicity

Non-Deuterated Dichlorobenzenes:

The genotoxicity data for dichlorobenzenes are largely negative in bacterial reverse mutation assays (Ames test).[7] Some in vitro studies in mammalian cells have shown mixed results, and there is some evidence for in vivo genotoxicity for 1,2-dichlorobenzene (micronucleus formation in mice). Overall, dichlorobenzenes are not considered potent mutagens, and their carcinogenicity (in the case of 1,4-DCB) is thought to be through non-genotoxic mechanisms.

Predicted Effects of Deuteration:

-

Likely No Significant Change in Genotoxicity Profile: As the parent compounds are generally not considered genotoxic, and deuteration is expected to reduce the formation of potentially reactive metabolites, it is unlikely that deuterated dichlorobenzenes would exhibit a greater genotoxic potential. The genotoxicity profile is predicted to be similar to or potentially weaker than their non-deuterated counterparts.

Reproductive and Developmental Toxicity

Non-Deuterated Dichlorobenzenes:

-

1,2-Dichlorobenzene: No evidence of reproductive toxicity in a two-generation inhalation study in rats.[1] Developmental effects (decreased fetal growth and increased extra ribs) were observed in rats at maternally toxic doses following oral administration.[7]

-

1,3-Dichlorobenzene: The reproductive and developmental toxicity has not been adequately assessed.[5][8]

-

1,4-Dichlorobenzene: Did not cause developmental toxicity in rabbits exposed during gestation.[7] A two-generation inhalation study in rats showed postnatal toxicity in offspring at doses that also caused liver effects in the parents.

Predicted Effects of Deuteration:

The reproductive and developmental effects of dichlorobenzenes appear to be associated with maternal toxicity and postnatal toxicity, rather than direct teratogenicity.

-

Potential for Reduced Developmental and Reproductive Toxicity: If deuteration reduces the overall toxicity of the parent compound and its metabolites, it may consequently reduce the observed reproductive and developmental effects that are secondary to maternal toxicity.

-

Increased Exposure to the Developing Fetus: A longer half-life of the deuterated parent compound could lead to increased trans-placental exposure. The toxicological consequences of this increased exposure are unknown.

Experimental Protocols

The following are generalized protocols for key toxicological studies, based on OECD guidelines, which would be applicable for testing both deuterated and non-deuterated dichlorobenzenes.

Acute Oral Toxicity (OECD 423)

-

Test System: Typically, young adult female rats (e.g., Sprague-Dawley strain).

-

Administration: A single oral dose of the test substance is administered by gavage. A stepwise procedure is used with a few animals at each step.

-

Dosage: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[10][11][12]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents) to assess the mutagenicity of both the parent compound and its metabolites.[10][11][12]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations. There are two primary methods: the plate incorporation method and the pre-incubation method.[10][13]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted after 48-72 hours of incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[10]

Two-Generation Reproductive Toxicity Study (OECD 416)

-

Administration: The test substance is administered continuously to both male and female animals, beginning before mating and continuing through gestation and lactation for two generations (F0 and F1).[14][15]

-

Dosage: At least three dose levels and a concurrent control group are used.[15]

-

Endpoints:

-

Parental (F0 and F1): Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and comprehensive pathology.

-

Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight, and developmental landmarks. Selected offspring are also examined for pathological changes.

-

-

Objective: To identify effects on male and female reproductive performance, and on the development of the offspring.[14]

Visualizations

General Metabolic Pathway of Dichlorobenzenes

Caption: General metabolic pathway for dichlorobenzenes.

Predicted Effect of Deuteration on Dichlorobenzene Metabolism

Caption: Predicted impact of deuteration on dichlorobenzene metabolism and toxicity.

Conclusion and Future Directions

The toxicological profile of deuterated dichlorobenzenes is predicted to differ from their non-deuterated analogues primarily due to the kinetic isotope effect on their cytochrome P450-mediated metabolism. By slowing the rate of metabolic activation, deuteration is hypothesized to reduce the formation of toxic reactive metabolites, which could lead to a decrease in chronic toxicity and carcinogenicity. However, this metabolic slowdown would also likely increase the systemic exposure to the parent compound, the toxicological consequences of which are currently unknown.

This predictive analysis underscores the critical need for empirical studies to definitively characterize the toxicological profile of deuterated dichlorobenzenes. Future research should focus on:

-

Comparative ADME studies: To quantify the differences in absorption, distribution, metabolism, and excretion between deuterated and non-deuterated isomers.

-

In vitro metabolism studies: Using human and animal liver microsomes to determine the precise impact of deuteration on the rate of metabolism and metabolite profile.

-

A full suite of in vivo toxicological studies: Including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity studies on deuterated dichlorobenzenes to validate the predictions made in this guide.

Such studies are essential for a comprehensive risk assessment and to understand the potential benefits or risks of using deuterated dichlorobenzenes in various applications.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Para-dichlorobenzene toxicity – a review of potential neurotoxic manifestations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Dichlorobenzenes (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]